N-Boc-2-methyl-L-tyrosine
Description
N-Boc-2-methyl-L-tyrosine is a modified amino acid derivative where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group, and a methyl group is introduced at the 2-position (ortho) of the phenolic ring of L-tyrosine. This structural modification enhances steric hindrance and alters electronic properties, making it valuable in peptide synthesis and medicinal chemistry for modulating stability, solubility, and bioavailability .
Properties
Molecular Formula |
C15H21NO5 |
|---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
(2S)-3-(4-hydroxy-2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H21NO5/c1-9-7-11(17)6-5-10(9)8-12(13(18)19)16-14(20)21-15(2,3)4/h5-7,12,17H,8H2,1-4H3,(H,16,20)(H,18,19)/t12-/m0/s1 |
InChI Key |
YNNUYNGLAGTLKL-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)O)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)O)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-methyl-L-tyrosine typically involves the protection of the amino group of 2-methyl-L-tyrosine using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as diisopropylethylamine (DIPEA) or triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. The reaction proceeds as follows:
- Dissolve 2-methyl-L-tyrosine in DCM or THF.
- Add DIPEA or TEA to the solution.
- Slowly add Boc2O to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate greener solvents and catalysts to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-Boc-2-methyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Free amine (2-methyl-L-tyrosine) after Boc removal.
Scientific Research Applications
N-Boc-2-methyl-L-tyrosine is a protected derivative of the amino acid L-tyrosine, characterized by a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of the 2-methyl-L-tyrosine molecule. The Boc group is essential in preventing unwanted reactions at the amino site during multi-step synthesis processes. this compound finds use in chemistry, biology, medicine, and industry.
Scientific Research Applications
This compound is employed across several scientific disciplines due to its unique chemical properties.
Chemistry
- Peptide Synthesis: It serves as a building block in the synthesis of peptides and complex molecules. Researchers utilize Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine in solid-phase peptide synthesis to create complex peptides with specific functionalities, enhancing drug design and delivery systems .
- Protecting Group: The Boc group protects the amino group from unwanted reactions, allowing for selective modifications at other sites.
- Synthesis of Neoglycopeptides : Amino acids with N-alkylaminooxy side chains, such as N-Boc-2-thiophenemethylamine, have proven effective for the rapid synthesis of neoglycopeptides .
Biology
- Enzyme-Substrate Interactions: this compound is valuable in studying enzyme-substrate interactions and protein modifications.
- Analgesics research: Researchers have used Boc-2′,6′-dimethyl-l-tyrosine in the synthesis of opioid peptides and small molecules, and Dmt-containing ligands in place of tyrosine display increased affinity for the mu opioid receptor .
Medicine
- Drug Development: It is investigated for potential use in drug development and as a precursor for pharmaceuticals.
- Targeted Therapies: Researchers utilize Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine in drug design, particularly in the development of targeted therapies for conditions such as cancer and neurological disorders .
Industry
- Specialty Chemicals: this compound is utilized in the production of specialty chemicals and materials.
*Bioconjugation: Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine can be employed in bioconjugation processes, linking biomolecules to therapeutic agents, which improves the efficacy and specificity of treatments in targeted therapy .
Preparation Methods
The synthesis of this compound typically involves the protection of the amino group of 2-methyl-L-tyrosine using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as diisopropylethylamine (DIPEA) or triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.
Synthetic Route
- Dissolve 2-methyl-L-tyrosine in DCM or THF.
- Add DIPEA or TEA to the solution.
- Slowly add Boc2O to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or chromatography.
Side Products
- Oxidation: Quinones and other oxidized derivatives.
- Reduction: Alcohols and other reduced derivatives.
- Substitution: Free amine (2-methyl-L-tyrosine) after Boc removal.
Mechanism of Action
The mechanism of action of N-Boc-2-methyl-L-tyrosine primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, allowing for selective modifications at other sites. Upon removal of the Boc group, the free amine can participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares N-Boc-2-methyl-L-tyrosine with key analogues:
*Inferred from N-Boc-O-methyl-L-tyrosine () and N-Boc-L-tyrosine methyl ester ().
Key Research Findings
Protection Group Strategies
- Boc vs. Acetyl : The Boc group offers superior stability under basic conditions compared to acetyl, but requires strong acids (e.g., TFA) for cleavage, limiting compatibility with acid-sensitive substrates .
- Boc vs. Fmoc : Fmoc-protected tyrosine derivatives (e.g., N-Fmoc-3-nitro-L-tyrosine) are cleaved under mild basic conditions, making them preferable for stepwise peptide synthesis .
Substitution Effects
- Nitro at 3-Position : N-Fmoc-3-nitro-L-tyrosine introduces electron-withdrawing effects, altering redox properties for applications in photodynamic therapy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-Boc-2-methyl-L-tyrosine, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves coupling protected tyrosine derivatives with Boc-protecting groups. For example, BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) in DMF is used to activate carboxylic acids for amide bond formation, followed by Boc deprotection with trifluoroacetic acid (TFA) . Optimization includes adjusting stoichiometry (e.g., 1.2 equivalents of coupling agent), reaction time (12–24 hours), and temperature (0–25°C). Monitoring via TLC or HPLC ensures completion.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%). Confirm structure via -NMR (e.g., Boc group protons at ~1.4 ppm, aromatic protons at ~6.8–7.2 ppm) and mass spectrometry (e.g., ESI-MS for molecular ion detection). Cross-reference spectral data with literature or databases like NIST Chemistry WebBook for validation .
Q. What storage conditions are critical for maintaining the stability of this compound?
- Methodological Answer : Store at 0–6°C in airtight, light-protected containers. Desiccate to prevent hydrolysis of the Boc group. For long-term storage (>6 months), aliquot under inert gas (argon or nitrogen) and avoid repeated freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields when using alternative coupling reagents (e.g., HATU vs. BOP)?
- Methodological Answer : Contradictions often arise from reagent reactivity or side reactions. Compare activation kinetics (HATU’s higher reactivity vs. BOP’s cost-effectiveness) using controlled experiments. For instance, HATU may improve yields in sterically hindered substrates but increase epimerization risks. Use chiral HPLC to quantify enantiomeric purity and identify side products .
Q. What strategies are effective for modifying the tyrosine backbone (e.g., halogenation or aryl substitutions) while retaining Boc protection?
- Methodological Answer : Electrophilic aromatic substitution (e.g., iodination using N-iodosuccinimide) at the para position of the phenyl ring preserves Boc stability. For example, N-Boc-O-(4-hydroxyphenyl)-3,5-diiodo-L-tyrosine derivatives are synthesized under mild acidic conditions (0–5°C) to avoid Boc cleavage . Post-modification, validate regioselectivity via -NMR or X-ray crystallography.
Q. How can researchers design experiments to analyze the impact of 2-methyl substitution on peptide conformation?
- Methodological Answer : Incorporate this compound into model peptides and compare with non-methylated analogs. Use circular dichroism (CD) spectroscopy to study secondary structure (e.g., α-helix vs. β-sheet propensity) and molecular dynamics simulations to predict steric effects. Contrast results with X-ray data from the Cambridge Structural Database .
Q. What analytical approaches are recommended for identifying byproducts in Boc-deprotection reactions?
- Methodological Answer : After TFA-mediated deprotection, analyze crude mixtures via LC-MS with a polar embedded column (e.g., ACE C18-PFP). Common byproducts include tert-butyl esters (from incomplete cleavage) or oxidized tyrosine derivatives. Use high-resolution MS/MS to fragment unknowns and match fragments to predicted degradation pathways .
Data Contradiction & Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
